
Efaproxiral
描述
Efaproxiral is a synthetic compound that acts as an allosteric modifier of hemoglobin. It is an analogue of bezafibrate, a lipid-lowering agent, and has been developed for various medical applications, including the treatment of depression, traumatic brain injury, ischemia, stroke, myocardial infarction, diabetes, hypoxia, sickle cell disease, hypercholesterolemia, and as a radiosensitizer .
准备方法
依法普罗昔拉可以通过几种方法合成。一种方法涉及酰化反应,然后是苯酚的O-烷基化和纯化。 该过程包括三个步骤:酰化反应、苯酚的O-烷基化反应和纯化,得到纯度高达99.50%的产品 . 另一种方法包括搅拌、回流,并用缩合剂使等摩尔羟基苯乙酸和3,5-二甲基苯胺反应,然后用微波辐射技术辅助反应 .
化学反应分析
Step 1: Formation of Intermediate (N-(3,5-xylyl)-2-(4-hydroxyphenyl)ethanamide)
-
Reactants : Equimolar hydroxyl phenylacetic acid and 3,5-dimethylaniline.
-
Conditions : Stirred under reflux at 140–142°C for 18–20 hours with a coupling agent (unspecified in public data).
-
Workup : The reaction mixture is cooled, filtered, and washed to yield a lark-colored solid (90% yield, m.p. 185–187°C) .
Step 2: O-Alkylation to Form this compound
-
Reactants : Intermediate from Step 1, chloroform, and sodium hydroxide.
-
Conditions :
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide) dissolved in acetone.
-
Microwave irradiation-assisted reaction at 4–5°C.
-
-
Workup : Solvent removal via distillation, followed by acidification (HCl to pH 2.0) and recrystallization in ethyl acetate to obtain white crystalline this compound (85% yield) .
Key Reaction Data
Step | Reagents/Conditions | Yield | Key Features |
---|---|---|---|
1 | Hydroxyl phenylacetic acid, 3,5-dimethylaniline, coupling agent | 90% | High-temperature condensation |
2 | Chloroform, NaOH, phase-transfer catalyst, microwave | 85% | Accelerated kinetics, reduced solvent waste |
Microwave-Assisted Alkylation
-
Role of Microwave Irradiation : Reduces reaction time by enhancing molecular collision frequency. This method avoids prolonged heating, minimizing side reactions .
-
Phase-Transfer Catalyst : Facilitates the transfer of reactants between aqueous and organic phases, improving chloroform’s reactivity in alkaline media .
Comparative Analysis of Methods
Structural Confirmation
-
Key Functional Groups :
Spectroscopic Data
-
HPLC Analysis : Validated methods confirm purity >98% using acetone-water mobile phases .
-
p50 Shift Correlation : this compound concentrations ≥483 μg/mL in red blood cells induce a 10 mmHg increase in p50, critical for radiosensitization efficacy .
Industrial and Environmental Considerations
-
Scalability : Linear extrapolation of red blood cell concentrations (E-RBC) ensures consistent dosing in clinical batches .
-
Waste Management : Acetone recycling and aqueous workup reduce environmental footprint compared to carbodiimide-based coupling agents .
Challenges and Innovations
-
Hypoxemia Risk : High doses (75–100 mg/kg) transiently lower SpO₂, necessitating supplemental oxygen during administration .
-
Cost Efficiency : Replacement of carbonylic imidazole with cheaper coupling agents reduced raw material costs by 40% .
This synthesis and mechanistic profile positions this compound as a model for hypoxia-targeting therapeutics, balancing industrial feasibility with therapeutic efficacy .
科学研究应用
Brain Metastases
Efaproxiral has been extensively studied in the context of brain metastases, particularly from breast cancer and non-small-cell lung cancer (NSCLC). The pivotal REACH trial evaluated its efficacy as an adjunct to whole-brain radiation therapy (WBRT).
- Study Design : The REACH study was a Phase III randomized clinical trial involving 538 patients across multiple countries. Patients received either WBRT alone or WBRT combined with this compound.
- Findings : Although the overall survival improvement was not statistically significant, subgroup analyses indicated that patients with breast cancer might benefit more from this compound treatment. Specifically, those achieving target this compound concentrations (≥483 μg/ml) showed improved survival outcomes compared to those who did not reach this threshold .
Treatment Group | Median Survival Time (MST) | Response Rate Improvement |
---|---|---|
This compound + WBRT | 6.0 months (NSCLC) | 13% |
Control (WBRT only) | 4.4 months (Breast Cancer) | 7% |
Other Cancer Types
Beyond brain metastases, this compound is under evaluation for various malignancies:
- Glioblastoma : Studies suggest potential benefits when combined with standard therapies.
- Cervical Cancer : Ongoing trials are assessing its role in enhancing radiation effects.
Case Studies and Efficacy Analysis
Several case studies have highlighted the efficacy and safety profile of this compound:
- Case Study 1 : A patient with breast cancer brain metastases treated with this compound showed significant tumor reduction post-WBRT, achieving a p50 shift indicative of improved oxygenation.
- Case Study 2 : In a cohort of NSCLC patients, those receiving this compound exhibited enhanced radiographic responses compared to historical controls.
Safety Profile
This compound is generally well-tolerated; however, some adverse events have been noted:
作用机制
依法普罗昔拉通过与血红蛋白分子中心水腔结合而发挥作用,导致构象变化,从而降低血红蛋白的氧结合亲和力。 这会导致组织中氧气释放增加,可以增强放射治疗和化疗对缺氧肿瘤的疗效 . 所涉及的分子靶点包括血红蛋白的α和β亚基 .
相似化合物的比较
依法普罗昔拉在变构修饰血红蛋白和降低其氧结合亲和力方面是独特的。类似的化合物包括:
贝伐他汀: 一种降脂剂,与依法普罗昔拉具有结构相似性,但对血红蛋白没有相同的变构效应.
苯氧乙酸衍生物: 含有与乙酸或衍生物相连的茴香醚的化合物,它们与依法普罗昔拉共享一些结构特征.
其他血红蛋白变构调节剂: 可以改变血红蛋白氧结合特性的化合物,尽管它们在特定机制和作用方面可能有所不同.
依法普罗昔拉增强组织中氧气释放的独特能力使其成为各种医疗和科学应用中的一种有价值的化合物。
生物活性
Efaproxiral, also known as RSR13, is a synthetic allosteric modifier of hemoglobin that has been investigated primarily for its role as a radiation sensitizer in the treatment of brain metastases, particularly in breast cancer patients. This compound works by decreasing the hemoglobin-oxygen binding affinity, thereby enhancing oxygen delivery to hypoxic tissues, which is crucial for improving the efficacy of radiation therapy.
This compound functions by altering the oxygenation dynamics within tumors. It binds to hemoglobin and reduces its affinity for oxygen, effectively increasing the release of oxygen in hypoxic tumor regions. This mechanism is particularly beneficial in enhancing the effects of radiation therapy, as oxygen is known to be a potent radiosensitizer.
Pharmacodynamics and Pharmacokinetics
Pharmacodynamics: The pharmacodynamic effects of this compound are characterized by an increase in the partial pressure of oxygen (pO2) and a shift in the p50 value (the partial pressure at which hemoglobin is 50% saturated with oxygen). Studies have shown that an this compound dose of 75 mg/kg can achieve a significant increase in p50 by about 10 mmHg, which correlates with improved oxygenation and therapeutic outcomes in patients undergoing radiation therapy .
Pharmacokinetics: The pharmacokinetics of this compound reveal that its concentration in red blood cells (E-RBC) is critical for achieving therapeutic benefits. A target E-RBC concentration of approximately 483 μg/ml has been associated with optimal therapeutic effects . Clinical evaluations have demonstrated that higher concentrations correlate with better survival rates and response to treatment.
Case Studies
- REACH Study (RT-009) : This pivotal trial assessed the efficacy of this compound combined with whole-brain radiation therapy (WBRT) in patients with brain metastases. Results indicated that patients receiving this compound had improved survival rates compared to those receiving WBRT alone. Specifically, breast cancer patients demonstrated a median survival time of 8.67 months versus 4.57 months in the control group (p = 0.006) .
- Phase III Trials : In a comprehensive Phase III study involving 538 patients, those treated with this compound exhibited a non-significant improvement in median survival compared to controls (5.26 vs 4.47 months; p = 0.17). However, subgroup analyses indicated significant benefits for breast cancer patients, suggesting that tumor type may influence response to treatment .
Summary of Findings
The following table summarizes key findings from various studies on this compound:
Study/Trial | Patient Population | Treatment | Median Survival (Months) | p-value |
---|---|---|---|---|
REACH Study | Brain metastases | This compound + WBRT | 8.67 (vs 4.57 control) | 0.006 |
Phase III Trial | Mixed tumor types | This compound + WBRT | 5.26 (vs 4.47 control) | 0.17 |
Preclinical Studies | EMT6 murine mammary tumors | This compound + O2 | Not applicable | N/A |
Safety Profile
This compound has been well tolerated among patients undergoing treatment for various solid tumors. Common adverse events are generally reversible, with most patients experiencing manageable side effects during therapy . The safety profile supports its use as an adjunctive treatment alongside radiation therapy without significantly increasing toxicity.
属性
IUPAC Name |
2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFRJXLZYUTIII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156934 | |
Record name | Efaproxiral | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131179-95-8 | |
Record name | Efaproxiral | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131179-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Efaproxiral [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131179958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Efaproxiral | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08486 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Efaproxiral | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EFAPROXIRAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J81E81G364 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。